8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. Specific details on the reaction conditions and industrial production methods are often proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde can be compared with other similar compounds such as:
Quinoxaline: A simpler structure lacking the acetyl and methyl groups.
Tetrahydroquinoxaline: Similar but without the acetyl and carbaldehyde functionalities.
Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(16)10-4-3-9(7-15)12-11(10)13-5-6-14(12)2/h3-4,7,13H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTOZMMIHBMUFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)C=O)N(CCN2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529557 | |
Record name | 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89334-26-9 | |
Record name | 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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